molecular formula C6H7F3O2 B1586470 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS No. 59938-06-6

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Cat. No. B1586470
CAS RN: 59938-06-6
M. Wt: 168.11 g/mol
InChI Key: YKYIFUROKBDHCY-UHFFFAOYSA-N
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Patent
US07405328B2

Procedure details

Reaction between ethyl vinyl ether and trifluoroacetyl chloride to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (“ETFBO”) in the absence of an acid-capturing agent and in the presence of a stabilizer for the alkenone that is to be prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].[F:6][C:7]([F:12])([F:11])[C:8](Cl)=[O:9]>>[CH2:1]([O:3][CH:4]=[CH:5][C:8](=[O:9])[C:7]([F:12])([F:11])[F:6])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)Cl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=CC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07405328B2

Procedure details

Reaction between ethyl vinyl ether and trifluoroacetyl chloride to form 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (“ETFBO”) in the absence of an acid-capturing agent and in the presence of a stabilizer for the alkenone that is to be prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].[F:6][C:7]([F:12])([F:11])[C:8](Cl)=[O:9]>>[CH2:1]([O:3][CH:4]=[CH:5][C:8](=[O:9])[C:7]([F:12])([F:11])[F:6])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)Cl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=CC(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.